N-(6-甲酰胺基己基)甲酰胺

描述

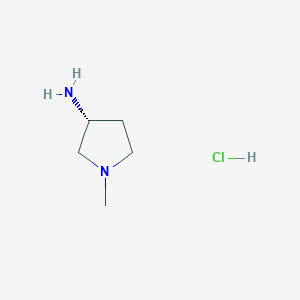

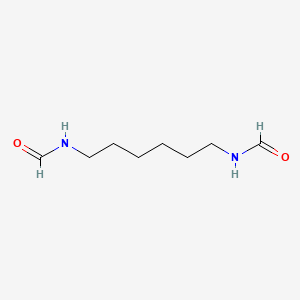

N-(6-formamidohexyl)formamide is a chemical compound with the molecular formula C8H16N2O2 . It contains 27 bonds in total, including 11 non-H bonds, 2 multiple bonds, 7 rotatable bonds, 2 double bonds, and 2 secondary amides (aliphatic) .

Synthesis Analysis

Formamide derivatives can be synthesized using various methods. One efficient method involves the promotion of the preparation of N,Nʹ-diphenylformamidines from aromatic amines and ethyl orthoformate using sulfonated rice husk ash (RHA-SO3H) solid acid catalyst . Another approach for N-formylation of amines was developed using NaBH (OAc)3 as a reductant under an atmospheric pressure of CO2 at 50 °C .Molecular Structure Analysis

The molecular structure of N-(6-formamidohexyl)formamide includes 3-dimensional (3D) molecular structures, molecular surfaces, and molecular orbitals . The structure data file (SDF/MOL File) of this compound is available and can be imported to most of the chemistry software for further analysis .Chemical Reactions Analysis

Formamide can be synthesized from methanol and ammonia under ambient conditions over a Pt electrocatalyst . This process provides a 74.26% selectivity from methanol to formamide and a Faradaic efficiency of 40.39% at 100 mA cm−2 current density .Physical And Chemical Properties Analysis

Formamide is a colorless liquid with a slight, ammoniacal odor . It has a flash point of 175 °C / 347 °F . The actual concentration of formamide is withheld as a trade secret .科学研究应用

交叉脱氢偶联反应:N-(6-甲酰胺基己基)甲酰胺及其衍生物在交叉脱氢偶联反应中发挥重要作用。这些反应在药物化学和天然产物合成中至关重要,特别是用于制备羧酰胺、氨基甲酸酯和脲衍生物 (He, Wu, & Vessally, 2020).

化学进化中核碱的形成:研究表明,甲酰胺(各种生物重要化合物如核碱的前体)在氧化铁催化下可以导致腺嘌呤、胞嘧啶和其他核碱的合成。这对于理解化学进化和生命起源具有重要意义 (Shanker 等,2011 年).

转化为寡核苷酸中的甲酰胺损伤:N-(6-甲酰胺基己基)甲酰胺衍生物用于将胸腺嘧啶二醇转化为寡核苷酸中的甲酰胺损伤,这对于理解 DNA 损伤和修复机制至关重要 (Toga, Yamamoto, & Iwai, 2009).

绿色化学中甲酰胺的合成:包括 N-(6-甲酰胺基己基)甲酰胺在内的甲酰胺已使用环保方法合成,在工业中展示了广泛的应用。这些方法使用 CO2 作为碳源,对于可持续化学实践具有重要意义 (Liu 等,2017 年).

催化不对称合成:手性甲酰胺在催化不对称合成中充当路易斯碱催化剂,该领域对于生产药物和精细化学品至关重要。实现的高对映选择性对于合成特定的药物分子至关重要 (Iseki 等,1998 年).

路易斯碱性 N-甲酰胺有机催化剂:N-甲酰胺被开发为路易斯碱性有机催化剂,用于 N-芳基酮亚胺的不对称还原。这在合成各种胺(有机合成中的构建模块)中具有应用 (Wu 等,2008 年).

抑制醇脱氢酶:取代的甲酰胺,例如 N-(6-甲酰胺基己基)甲酰胺,已显示出对人醇脱氢酶同工酶的有效且选择性抑制。这对于理解酒精的代谢途径和潜在的治疗应用具有重要意义 (Gibbons & Hurley, 2004).

在纳米复合材料制备中的应用:N-(6-甲酰胺基己基)甲酰胺衍生物已用于制备热塑性淀粉/蒙脱石纳米复合材料,表明其在材料科学和纳米技术中的用途 (Dai 等,2009 年).

在互变异构平衡研究中的作用:甲酰胺,包括 N-(6-甲酰胺基己基)甲酰胺,因其在互变异构平衡中的作用而受到研究,这对于理解有机化学中的分子结构和反应很重要 (Zielinski 等,1983 年).

无溶剂条件下的催化:N-(6-甲酰胺基己基)甲酰胺和相关化合物已用于无溶剂条件下胺的催化,突出了它们在绿色化学和可持续合成方法中的重要性 (Hosseini‐Sarvari & Sharghi, 2006).

作用机制

安全和危害

未来方向

Formamide has promising applications in the context of the bioeconomy . It can be used as an innovative nitrogen source achieved through metabolic engineering . It also has potential in supporting growth and production in biotechnological processes . Furthermore, formamide can be used as an effective tool to characterize RNA-related processes .

属性

IUPAC Name |

N-(6-formamidohexyl)formamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2/c11-7-9-5-3-1-2-4-6-10-8-12/h7-8H,1-6H2,(H,9,11)(H,10,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVDFMQLCDCNNKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCNC=O)CCNC=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-formamidohexyl)formamide | |

CAS RN |

35161-65-0 | |

| Record name | Formamide,N'-hexamethylenebis- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74525 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethanol, 2,2'-[(4-amino-2-nitrophenyl)imino]bis-](/img/structure/B3051554.png)

![3-Benzyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B3051559.png)